1,6-Octadiene, 8-methoxy- 1,6-Octadiene, 8-methoxy-
Brand Name: Vulcanchem
CAS No.: 14543-49-8
VCID: VC8241764
InChI: InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3/b8-7+
SMILES: COCC=CCCCC=C
Molecular Formula: C9H16O
Molecular Weight: 140.22 g/mol

1,6-Octadiene, 8-methoxy-

CAS No.: 14543-49-8

Cat. No.: VC8241764

Molecular Formula: C9H16O

Molecular Weight: 140.22 g/mol

* For research use only. Not for human or veterinary use.

1,6-Octadiene, 8-methoxy- - 14543-49-8

Specification

CAS No. 14543-49-8
Molecular Formula C9H16O
Molecular Weight 140.22 g/mol
IUPAC Name (6E)-8-methoxyocta-1,6-diene
Standard InChI InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3/b8-7+
Standard InChI Key MIJJHRIQVWIQGL-BQYQJAHWSA-N
Isomeric SMILES COC/C=C/CCCC=C
SMILES COCC=CCCCC=C
Canonical SMILES COCC=CCCCC=C

Introduction

Structural Characteristics

1,6-Octadiene, 8-methoxy- (IUPAC name: (6E)-8-methoxyocta-1,6-diene) possesses a molecular formula of C₉H₁₆O and a molecular weight of 140.23 g/mol . The compound’s structure features a methoxy group (-OCH₃) at the eighth carbon and conjugated double bonds at positions 1–6 (Figure 1). Key identifiers include:

  • SMILES: COC/C=C/CCCC=C

  • InChIKey: MIJJHRIQVWIQGL-BQYQJAHWSA-N

  • CAS Registry: 14543-49-8

The stereochemistry of the double bonds influences reactivity, with the (6E)-isomer being the most stable configuration . Density functional theory (DFT) calculations predict a collision cross-section (CCS) of 133.1 Ų for the [M+H]+ adduct, critical for mass spectrometry identification .

Table 1: Predicted Collision Cross-Sections for 1,6-Octadiene, 8-Methoxy-

Adductm/zCCS (Ų)
[M+H]+141.12740133.1
[M+Na]+163.10934143.7
[M+NH₄]+158.15394140.9
[M-H]-139.11284132.7

Synthesis and Production

The compound is synthesized via palladium-catalyzed telomerization of 1,3-butadiene with methanol, achieving >88% yield under optimized conditions (70°C, 1.5 h) . Key advancements include:

  • Catalyst Systems: Palladium complexes with N-heterocyclic carbene (NHC) ligands (e.g., 1,3-dimesityl-imidazol-2-ylidene) enhance selectivity to 97.5%, outperforming traditional triphenylphosphine (TPP) systems .

  • Solvent Effects: Polar aprotic solvents like dimethylformamide (DMF) suppress side reactions, improving conversion rates by 22% compared to methanol .

Electrochemical synthesis via anodic intramolecular cyclization represents an alternative route, leveraging oxidation at 1.45 V (vs. SCE) to generate cation radicals that undergo nucleophilic trapping .

Physicochemical Properties

1,6-Octadiene, 8-methoxy- exhibits a boiling point of 162–165°C (extrapolated) and a vapor pressure of 3.2 mmHg at 25°C . Spectroscopic data include:

  • IR: ν(C=C) at 1645 cm⁻¹, ν(C-O) at 1100 cm⁻¹

  • ¹³C NMR: δ 114.2 (C1), 123.5 (C6), 56.1 (OCH₃)

The compound’s hydrophobicity (logP = 2.8) facilitates partitioning into nonpolar media, making it suitable for polymer applications .

Chemical Reactivity and Applications

Oxidative Cyclization

Under electrochemical conditions, 1,6-octadiene, 8-methoxy- undergoes a two-electron oxidation to form a dicationic intermediate, which cyclizes into five- or six-membered rings (Figure 2) . Key parameters:

  • First Oxidation Potential: 1.45 V (adiabatic)

  • Second Oxidation Potential: 2.83 V (adiabatic)

  • Cyclization Barrier: ΔG‡ = 12.3 kcal/mol (six-membered) vs. 14.1 kcal/mol (five-membered)

Table 2: Cyclization Product Distribution

ConditionsFive-Membered Ring (%)Six-Membered Ring (%)
Anodic (0.5 V)3268
Cathodic (-1.2 V)1882

Industrial Applications

  • Polymer Chemistry: Acts as a comonomer in copolymerization with maleic anhydride, yielding materials with molecular weights up to 120 kDa .

  • Pharmaceutical Intermediates: Cyclization products serve as precursors to terpene-derived bioactive molecules .

Computational Studies and Theoretical Insights

DFT studies at the PBE0/aug-cc-pvdz level reveal:

  • Ionization Potentials: Vertical IP₁ = 8.9 eV, Adiabatic IP₁ = 8.2 eV

  • Solvation Energy: ΔG_solv = -15.3 kcal/mol (in methanol)

The dicationic intermediate exhibits a strong preference for chair-like conformations, stabilizing six-membered transition states .

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